

Application Notes and Protocols for Sonogashira Coupling using **PdCl(crotyl)Amphos**

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Compound of Interest

Compound Name: *PdCl(crotyl)Amphos*

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Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] Traditionally, the Sonogashira reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. However, the use of copper can lead to the formation of undesirable alkyne homocoupling byproducts and can complicate product purification, particularly in pharmaceutical applications.[1]

This document provides detailed application notes and protocols for the use of the air-stable, monoligated palladium precatalyst, **PdCl(crotyl)Amphos**, also referred to as [DTBNpP]Pd(crotyl)Cl (where DTBNpP is di-tert-butylneopentylphosphine), in copper-free Sonogashira coupling reactions. This precatalyst offers the advantage of rapid generation of the active monoligated Pd(0) species, enabling efficient coupling of a wide range of substrates under mild, room-temperature conditions.[1][2][3][4]

Substrate Scope

The **PdCl(crotyl)Amphos** catalytic system demonstrates a broad substrate scope, effectively coupling various electronically diverse aryl bromides with both aryl and alkyl terminal alkynes.

The reaction exhibits excellent functional group tolerance, providing good to excellent yields for a variety of substrates.

Table 1: Sonogashira Coupling of Various Aryl Bromides with 3-Ethynylpyridine

Entry	Aryl Bromide	Product	Yield (%) ^[1]
1	1-Bromo-3,5-dimethoxybenzene	3,5-Dimethoxy-1-((pyridin-3-yl)ethynyl)benzene	96
2	4-Bromo-N,N-dimethylaniline	N,N-Dimethyl-4-((pyridin-3-yl)ethynyl)aniline	92
3	4-Bromoanisole	1-Methoxy-4-((pyridin-3-yl)ethynyl)benzene	95
4	1-Bromo-4-(trifluoromethyl)benzene	1-((Pyridin-3-yl)ethynyl)-4-(trifluoromethyl)benzene	85
5	4'-Bromoacetophenone	1-(4-((Pyridin-3-yl)ethynyl)phenyl)ethan-1-one	82
6	Methyl 4-bromobenzoate	Methyl 4-((pyridin-3-yl)ethynyl)benzoate	88
7	4-Bromobenzonitrile	4-((Pyridin-3-yl)ethynyl)benzonitrile	80
8	2-Bromopyridine	2-((Pyridin-3-yl)ethynyl)pyridine	75
9	3-Bromopyridine	3,3'-Bi(ethyne-2,1-diyl)dipyridine	89
10	2-Bromo-6-methoxypyridine	2-Methoxy-6-((pyridin-3-yl)ethynyl)pyridine	91

Table 2: Sonogashira Coupling of 1-Bromo-3,5-dimethoxybenzene with Various Alkynes

Entry	Alkyne	Product	Yield (%) ^[1]
1	Phenylacetylene	1,3-Dimethoxy-5-(phenylethynyl)benzene	97
2	4-Ethynylanisole	1-((3,5-Dimethoxyphenyl)ethynyl)-4-methoxybenzene	96
3	4-Ethynyl-N,N-dimethylaniline	4-((3,5-Dimethoxyphenyl)ethynyl)-N,N-dimethylaniline	95
4	3-Ethynylpyridine	3-((3,5-Dimethoxyphenyl)ethynyl)pyridine	96
5	1-Ethynyl-4-(trifluoromethyl)benzene	1-((3,5-Dimethoxyphenyl)ethynyl)-4-(trifluoromethyl)benzene	85
6	1-Heptyne	1-(Hept-1-yn-1-yl)-3,5-dimethoxybenzene	88
7	3,3-Dimethyl-1-butyne	1-(3,3-Dimethylbut-1-yn-1-yl)-3,5-dimethoxybenzene	82
8	Cyclopropylacetylene	1-(Cyclopropylethynyl)-3,5-dimethoxybenzene	78
9	(Triisopropylsilyl)acetylene	((3,5-Dimethoxyphenyl)ethynyl)triisopropylsilane	91

Experimental Protocols

General Protocol for Copper-Free Sonogashira Coupling

This protocol is based on the general procedure described by Pohida et al.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- **PdCl(crotyl)Amphos** ([DTBNpP]Pd(crotyl)Cl)
- Aryl bromide (1.0 equiv)
- Terminal alkyne (1.2 - 1.5 equiv)
- 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
- Anhydrous dimethyl sulfoxide (DMSO)
- Inert gas (Argon or Nitrogen)
- Standard glassware for anhydrous reactions (e.g., oven-dried Schlenk flask or vial with a magnetic stir bar)

Equipment:

- Magnetic stirrer
- Inert gas manifold (Schlenk line)
- Syringes for liquid transfer
- Standard laboratory workup and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

- To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv) and **PdCl(crotyl)Amphos** (0.0125 mmol, 2.5 mol %).

- Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
- Under a positive pressure of the inert gas, add anhydrous DMSO (2.5 mL) via syringe.
- Add the terminal alkyne (0.6 mmol, 1.2 equiv) via syringe.
- Finally, add 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv) via syringe.
- Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times typically range from 2 to 18 hours.
- Upon completion, quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Caption: Experimental workflow for the **PdCl(crotyl)Amphos** catalyzed Sonogashira coupling.

Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.

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References

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